molecular formula C20H22FN3O3 B2985141 1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenyl)urea CAS No. 946300-24-9

1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenyl)urea

Cat. No. B2985141
M. Wt: 371.412
InChI Key: BCQWKNPSNUWDLQ-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This involves analyzing the shape of the molecule, bond lengths and angles, and other structural features. Techniques used could include X-ray crystallography, NMR spectroscopy, and computational chemistry.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Orexin Receptor Antagonism

One study explores the role of Orexin receptors in compulsive food consumption, evaluating the effects of selective antagonists on binge eating (BE) behaviors in rats. Compounds tested, including a dual OX1/OX2R antagonist and a selective OX1R antagonist, demonstrated the potential of Orexin receptor blockade in reducing compulsive food intake without affecting standard food intake, suggesting implications for treating eating disorders with a compulsive component (Piccoli et al., 2012).

Gonadotropin-Releasing Hormone Receptor Antagonism

Another research area focuses on the design, synthesis, and characterization of potent antagonists of the human gonadotropin-releasing hormone receptor. These compounds, including uracil derivatives with specific structural modifications, have demonstrated potent GnRH antagonistic activity and good oral bioavailability in nonhuman primates. This research holds potential for developing new therapeutic agents for conditions regulated by GnRH (Tucci et al., 2005).

Synthesis and Labeling Techniques

Studies on the synthesis of deuterium-labeled compounds, such as AR-A014418, a potential drug for cancer, pain, and neurodegenerative disorders, highlight the importance of these techniques in drug development and pharmacokinetic studies. The synthesized labeled compounds facilitate LC–MS analysis for drug absorption and distribution studies (Liang et al., 2020).

Anticancer Investigations

Research on unsymmetrical 1,3-disubstituted ureas has unveiled their potential as enzyme inhibitors and anticancer agents. This includes the discovery of new compounds with significant in vitro anticancer activity, illustrating the role of chemical synthesis in developing novel therapeutic agents (Mustafa et al., 2014).

Molecular Complexation and Nonlinear Optics

Investigations into molecular complexation for nonlinear optical (NLO) materials demonstrate the utility of structural engineering in enhancing material properties. The orientation and hydrogen bonding strategies within these complexes can significantly impact their NLO efficiency, showcasing the interdisciplinary applications of such urea derivatives in materials science (Muthuraman et al., 2001).

Safety And Hazards

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Future Directions

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I hope this general information is helpful. If you have more specific questions or if there’s a particular compound you’re interested in, feel free to ask!


properties

IUPAC Name

1-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3/c1-27-18-8-6-17(7-9-18)23-20(26)22-11-15-10-19(25)24(13-15)12-14-2-4-16(21)5-3-14/h2-9,15H,10-13H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCQWKNPSNUWDLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NCC2CC(=O)N(C2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenyl)urea

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